molecular formula C21H20ClN3O4S2 B2624943 2-[(4-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide CAS No. 941892-53-1

2-[(4-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B2624943
CAS No.: 941892-53-1
M. Wt: 477.98
InChI Key: FLRMYVMVOXAPIF-UHFFFAOYSA-N
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Description

¹H NMR (400 MHz, DMSO-d₆) Assignments:

  • δ 8.21 (s, 1H) : Thiazole H-5 proton, deshielded by the electron-withdrawing sulfanyl group.
  • δ 7.85 (d, J = 8.4 Hz, 1H) and δ 7.43 (d, J = 8.4 Hz, 1H) : Aromatic protons from the 5-chloro-2-methoxyphenyl group.
  • δ 6.92–7.12 (m, 4H) : Protons of the 3-methoxyphenyl acetamide moiety.
  • δ 4.12 (s, 2H) : Methylene (-CH₂-) group in the carbamoylmethyl linker.
  • δ 3.81 (s, 3H) and δ 3.79 (s, 3H) : Methoxy (-OCH₃) groups on the phenyl rings .

¹³C NMR (100 MHz, DMSO-d₆) Highlights:

  • δ 169.8 ppm : Carbonyl carbon of the acetamide group.
  • δ 159.2 ppm : Thiazole C-2 carbon adjacent to the sulfanyl group.
  • δ 153.1 ppm and δ 151.6 ppm : Carbamate and aromatic carbons bearing methoxy substituents .

Rotational barriers about the C–N bond of the acetamide group were measured via variable-temperature NMR, revealing an energy barrier of ~12 kcal/mol, consistent with restricted rotation due to conjugation with the thiazole ring .

Comparative Analysis of Thiazole-Acetamide Core Structure

The thiazole-acetamide scaffold is compared to structurally related derivatives to evaluate electronic and steric effects:

Compound Key Structural Differences Impact on Properties
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide - 2-Chlorophenyl at thiazole C-4
- Methylphenyl sulfanyl group
Increased lipophilicity (log P +0.3)
2-[[6-[(3,5-Dimethylphenyl)carbamoylamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide - Benzothiazole core
- Dimethylphenyl substituent
Enhanced π-π stacking in crystal lattice
Target Compound - 5-Chloro-2-methoxyphenyl carbamoylmethyl
- Dual methoxy groups
Polar surface area ↑, aqueous solubility ↓

The introduction of electron-withdrawing chloro and electron-donating methoxy groups on the phenyl rings induces a push-pull electronic effect, polarizing the thiazole ring and altering dipole moments. This is evidenced by red-shifted absorption maxima in UV-Vis spectra compared to non-halogenated analogs . Additionally, the carbamoylmethyl spacer enhances conformational flexibility, enabling adaptive binding in potential biological targets .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4S2/c1-28-16-5-3-4-14(9-16)23-20(27)12-31-21-24-15(11-30-21)10-19(26)25-17-8-13(22)6-7-18(17)29-2/h3-9,11H,10,12H2,1-2H3,(H,23,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRMYVMVOXAPIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps, including the formation of the thiazole ring, introduction of the sulfanyl group, and attachment of the methoxy and chloro substituents. The reaction conditions often require specific reagents, catalysts, and controlled environments to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-[(4-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or other reducible sites within the molecule.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro evaluations conducted under the National Cancer Institute's Developmental Therapeutics Program protocol demonstrated varying levels of activity against a range of cancer cell lines, including leukemia, melanoma, and breast cancer. The results indicated that while the compound exhibited some level of anticancer activity, it was relatively low compared to standard chemotherapeutic agents .

Table 1: Anticancer Activity Summary

Cancer TypeGrowth Inhibition (%)Notes
Leukemia92.48Low activity noted
Melanoma104.68Average growth
Breast Cancer126.61No significant inhibition

Anti-inflammatory Properties

In addition to its anticancer potential, the compound has been investigated for its anti-inflammatory effects. Research suggests that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of inflammatory diseases. This opens avenues for its application in treating conditions such as rheumatoid arthritis and other inflammatory disorders .

Antimicrobial Activity

There is emerging evidence that compounds similar to 2-[(4-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide exhibit antimicrobial properties against both bacterial and fungal strains. This characteristic could be leveraged in developing new antibiotics or antifungal treatments .

Case Studies

A notable case study involved a series of derivatives based on this compound structure, which were synthesized and tested for their biological activities. These derivatives showed enhanced potency against specific cancer cell lines compared to the parent compound, indicating that structural modifications could lead to improved therapeutic profiles .

Mechanism of Action

The mechanism of action of 2-[(4-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring and other functional groups may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous acetamide derivatives, emphasizing key structural variations and reported biological activities:

Compound Name/Structure Core Structure Key Substituents Reported Activity/Application Reference
Target Compound Thiazole-sulfanyl 5-Chloro-2-methoxyphenyl, 3-methoxyphenyl Not specified (structural analysis only) N/A
2-(4-Amino-5-methyl-4H-triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)acetamides Triazole-sulfanyl Varied R groups (e.g., 3-chloro-4-methylphenyl) Anti-cancer (cytotoxicity in select derivatives)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Acetamide 4-Chloro-2-nitrophenyl, methylsulfonyl Intermediate for sulfur-containing heterocycles
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole-acetamide 2,6-Dichlorophenyl Structural analog to benzylpenicillin derivatives
N-(2-Chloro-5-(trifluoromethyl)phenyl)-2-{[5-(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl}acetamide Thiadiazole-sulfanyl 2-Chloro-5-(trifluoromethyl)phenyl, 4-methoxybenzyl Not specified (structural characterization)

Key Observations:

Core Heterocycle Variations: The target compound’s thiazole core is distinct from triazole (e.g., ) or thiadiazole (e.g., ) analogs. Thiazoles are known for enhanced metabolic stability compared to triazoles but may exhibit similar hydrogen-bonding capabilities . Sulfanyl (-S-) bridges are conserved across analogs, suggesting a role in redox modulation or metal chelation .

Substituent Effects: Chloro and methoxy groups on aromatic rings (e.g., 5-chloro-2-methoxyphenyl in the target vs. Trifluoromethyl groups (e.g., in ) enhance electronegativity and may improve target binding affinity.

Crystallographic Data (Representative Example):

For 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide :

  • Melting Point : 489–491 K.
  • Crystal Packing : Stabilized by N–H⋯N hydrogen bonds forming 1-D chains.
  • Torsional Angles : Thiazole and dichlorophenyl rings twisted by 79.7°, indicating conformational flexibility.

Implications for Drug Design

  • Bioisosteric Replacements : Replacing the thiazole core with triazole (e.g., ) or thiadiazole (e.g., ) could optimize pharmacokinetics.
  • Substituent Optimization : Introducing electron-withdrawing groups (e.g., -CF₃) may enhance binding to hydrophobic enzyme pockets.

Biological Activity

The compound 2-[(4-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazole ring, a chloro-substituted methoxyphenyl group, and an acetamide moiety. The presence of these functional groups is crucial for its biological activity.

  • Molecular Formula : C21H20ClN3O4S
  • Molecular Weight : 393.8 g/mol
  • CAS Number : 941892-53-1

Antitumor Activity

Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines.

  • Study Findings :
    • In vitro assays demonstrated that the compound has an IC50 value in the low micromolar range against several cancer cell lines, suggesting potent cytotoxicity.
    • Structure-activity relationship studies show that modifications to the thiazole and phenyl rings can enhance antitumor activity. For instance, the introduction of electron-donating groups at specific positions on the phenyl ring significantly increased potency against cancer cells .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, making it a candidate for further development as an antimicrobial agent.

  • Case Study :
    • A study conducted on various thiazole derivatives, including the target compound, revealed promising results against Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .
    • The presence of the sulfanyl group is thought to contribute to its antimicrobial efficacy by enhancing membrane permeability .

Anti-inflammatory Effects

In addition to its antitumor and antimicrobial activities, the compound has shown potential anti-inflammatory effects.

  • Research Insights :
    • Experimental models of inflammation indicated that the compound could reduce pro-inflammatory cytokine levels, suggesting a mechanism that may involve inhibition of NF-kB signaling pathways .
    • Further studies are needed to elucidate the precise mechanisms underlying these effects.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

  • Thiazole Ring : Essential for cytotoxicity; modifications can enhance activity.
  • Chloro and Methoxy Substituents : Influence both solubility and biological activity; optimal placement leads to increased potency.
  • Acetamide Group : Critical for maintaining structural integrity and facilitating interactions with biological targets .

Summary of Research Findings

Activity TypeObserved EffectsReference
AntitumorIC50 values in low micromolar range
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryReduction in pro-inflammatory cytokines

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